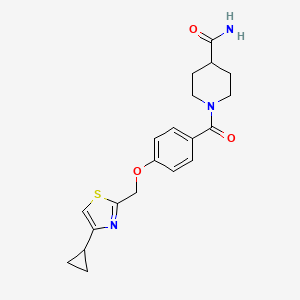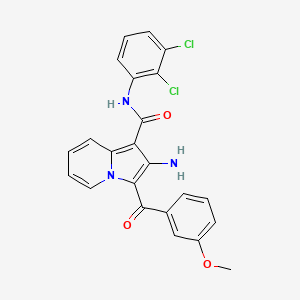
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide” is a complex organic molecule that contains several functional groups and rings, including a cyclopropyl group, a thiazole ring, a benzoyl group, and a piperidine ring. These components are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and connectivity of its atoms. It would likely be confirmed using various spectral techniques, such as IR spectroscopy, 1H and 13C NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The chemical reactivity of this compound would depend on its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiazole ring might undergo electrophilic or nucleophilic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its stability might be influenced by the presence of the aromatic thiazole ring .Applications De Recherche Scientifique
Chemical Synthesis and Structural Analyses
Compounds with complex structures similar to the queried compound are often synthesized and structurally analyzed to understand their chemical properties. For instance, the synthesis of new pyridine derivatives with antimicrobial activity has been reported, highlighting the importance of structural modification in enhancing biological activity (Patel, Agravat, & Shaikh, 2011). Similarly, derivatives of benzodifuranyl and thiazolopyrimidines derived from natural compounds have shown potential as anti-inflammatory and analgesic agents, underscoring the chemical versatility and therapeutic potential of such structures (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Pharmacological Properties
The pharmacological exploration of benzamide derivatives and their analogs, which share a core structural similarity with the queried compound, has led to the identification of selective serotonin receptor agonists with potential applications in gastrointestinal motility (Sonda et al., 2004). This illustrates how the structural components of such molecules can be tuned for specific receptor targets, suggesting a wide range of potential pharmacological applications beyond those traditionally associated with this class of compounds.
Antimicrobial and Antifungal Applications
Compounds structurally related to the queried molecule have been synthesized and tested for their antimicrobial and antifungal activities. For example, a convergent synthesis of 4-(2-benzothiazoyl)piperidines demonstrated potent antihistaminic activity, indicating the potential of these compounds in the development of new antihistamines (Maynard, Cheng, Kane, & StaegerMichael, 1993).
Mécanisme D'action
Target of Action
Compounds with similar structures, such as benzimidazole and benzophenone derivatives, have been found to exhibit antimicrobial activity . They are known to interact with key functional proteins in bacterial cell division .
Mode of Action
Similar compounds have been found to inhibit bacterial cell division by interacting with key functional proteins . This interaction disrupts the normal functioning of the bacteria, leading to its death .
Biochemical Pathways
It can be inferred from similar compounds that it may interfere with the bacterial cell division process .
Result of Action
Based on the antimicrobial activity of similar compounds, it can be inferred that it may lead to the death of bacterial cells by disrupting their cell division process .
Orientations Futures
Propriétés
IUPAC Name |
1-[4-[(4-cyclopropyl-1,3-thiazol-2-yl)methoxy]benzoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3S/c21-19(24)14-7-9-23(10-8-14)20(25)15-3-5-16(6-4-15)26-11-18-22-17(12-27-18)13-1-2-13/h3-6,12-14H,1-2,7-11H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTQDAQPJMPCLJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CSC(=N2)COC3=CC=C(C=C3)C(=O)N4CCC(CC4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-((4-Cyclopropylthiazol-2-yl)methoxy)benzoyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Bromo-N-[2-(furan-2-yl)-2-methoxyethyl]pyrimidin-2-amine](/img/structure/B2858947.png)





![5-((3,4-dihydroisoquinolin-2(1H)-yl)(2-fluorophenyl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2858957.png)

![N-(2-(6-(azepan-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2858959.png)

![1-(2-Azabicyclo[3.2.0]heptan-1-ylmethyl)-3-(3-methylbutan-2-yl)urea](/img/structure/B2858962.png)
